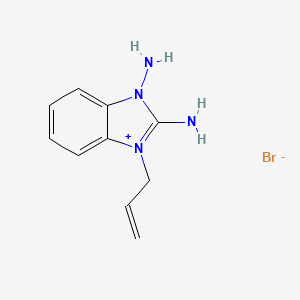
N'-(5-bromo-2-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(5-bromo-2-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride, also known as BME, is a chemical compound that has been widely used in scientific research. BME is a derivative of ethylenediamine and has been synthesized for various applications in the fields of biochemistry and pharmacology.
Mecanismo De Acción
N'-(5-bromo-2-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride acts as a fluorescent probe by binding to specific biomolecules and emitting fluorescence upon excitation. N'-(5-bromo-2-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride has a high affinity for amino acids, peptides, and proteins due to its structural similarity to ethylenediamine, which is a common component of these biomolecules. N'-(5-bromo-2-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride binds to the amino and carboxyl groups of amino acids, peptides, and proteins, resulting in a conformational change that leads to fluorescence emission.
Biochemical and Physiological Effects:
N'-(5-bromo-2-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride has been shown to have minimal effects on the biochemical and physiological properties of the biomolecules it binds to. N'-(5-bromo-2-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride does not affect the enzymatic activity of proteins or the stability of peptides. N'-(5-bromo-2-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride has also been shown to have low toxicity and does not affect cell viability or proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(5-bromo-2-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride has several advantages for lab experiments, including its high sensitivity and selectivity for biomolecules, its ease of use, and its compatibility with various experimental conditions. N'-(5-bromo-2-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride can be used in a variety of assays, including fluorescence spectroscopy, fluorescence microscopy, and flow cytometry. However, N'-(5-bromo-2-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride has some limitations, including its dependence on pH and temperature, its susceptibility to photobleaching, and its potential for non-specific binding.
Direcciones Futuras
There are several future directions for the use of N'-(5-bromo-2-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride in scientific research. One direction is the development of new N'-(5-bromo-2-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride derivatives with improved properties, such as increased sensitivity and selectivity, reduced photobleaching, and enhanced cell permeability. Another direction is the application of N'-(5-bromo-2-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride in the study of protein-protein interactions and the identification of new drug targets. N'-(5-bromo-2-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride could also be used in the development of new diagnostic tools for the detection of biomolecules in clinical samples. Finally, N'-(5-bromo-2-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride could be used in the development of new therapeutic agents for the treatment of diseases such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, N'-(5-bromo-2-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride is a chemical compound that has been widely used in scientific research as a fluorescent probe for detecting and measuring the concentration of certain biomolecules. N'-(5-bromo-2-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride has several advantages for lab experiments, including its high sensitivity and selectivity for biomolecules, its ease of use, and its compatibility with various experimental conditions. However, N'-(5-bromo-2-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride has some limitations, including its dependence on pH and temperature, its susceptibility to photobleaching, and its potential for non-specific binding. There are several future directions for the use of N'-(5-bromo-2-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride in scientific research, including the development of new N'-(5-bromo-2-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride derivatives with improved properties and the application of N'-(5-bromo-2-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride in the study of protein-protein interactions and the identification of new drug targets.
Métodos De Síntesis
N'-(5-bromo-2-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride can be synthesized by reacting 5-bromo-2-methoxybenzaldehyde with N,N-dimethylethylenediamine in the presence of hydrochloric acid. The resulting compound is then purified by recrystallization to obtain N'-(5-bromo-2-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride as a white crystalline solid. This synthesis method has been used in various studies to produce N'-(5-bromo-2-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride for research purposes.
Aplicaciones Científicas De Investigación
N'-(5-bromo-2-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride has been widely used in scientific research as a fluorescent probe for detecting and measuring the concentration of certain biomolecules. N'-(5-bromo-2-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride has been used to detect and measure the concentration of amino acids, peptides, and proteins. N'-(5-bromo-2-methoxybenzyl)-N,N-dimethyl-1,2-ethanediamine dihydrochloride has also been used to study the binding of small molecules to proteins and the conformational changes that occur upon binding.
Propiedades
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2O.2ClH/c1-15(2)7-6-14-9-10-8-11(13)4-5-12(10)16-3;;/h4-5,8,14H,6-7,9H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIXUIUSSVBILD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=C(C=CC(=C1)Br)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BrCl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5396802.png)
![1-(2-{2-[5-(hydroxymethyl)-2-furyl]-1H-imidazol-1-yl}ethyl)imidazolidin-2-one](/img/structure/B5396810.png)
![6-(methoxymethyl)-1-methyl-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5396818.png)
![2-ethyl-7-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5396828.png)
![2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5396831.png)
![1-[(2-methoxyphenyl)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5396844.png)
![3-[6-(1-pyrrolidinylcarbonyl)-2-pyrazinyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5396850.png)

![(1S*,6R*)-9-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5396855.png)
![3-(4-ethyl-1H-pyrazol-5-yl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5396859.png)
![N-(3,5-dimethoxyphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5396863.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[(3-hydroxy-2,2-dimethylpropyl)amino]methyl}piperidin-2-one](/img/structure/B5396883.png)

![bicyclo[3.3.1]nonan-2-one oxime](/img/structure/B5396887.png)